3',5'-Diprenylgenistein

Glucose uptake PTP1B inhibition L6 myotube

3',5'-Diprenylgenistein (CAS 104055-80-3) is the only commercially available isoflavone validated for dual PTP1B inhibition (IC50 20.63–37.52 μM) and insulin-independent glucose uptake in L6 myotubes. Unlike genistein or A-ring prenylated analogs, its B-ring diprenylation delivers position-specific muscle cell pharmacology with quantified cytotoxicity (IC50 18.69 μM). Guaranteed ≥98% HPLC purity, DMSO-soluble, shipped with blue ice. Essential for SAR studies mapping prenylation-dependent bioactivity.

Molecular Formula C25H26O5
Molecular Weight 406.5 g/mol
CAS No. 104055-80-3
Cat. No. B3026651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Diprenylgenistein
CAS104055-80-3
Molecular FormulaC25H26O5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C
InChIInChI=1S/C25H26O5/c1-14(2)5-7-16-9-18(10-17(24(16)28)8-6-15(3)4)20-13-30-22-12-19(26)11-21(27)23(22)25(20)29/h5-6,9-13,26-28H,7-8H2,1-4H3
InChIKeyBGFLPCCZHOCCKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',5'-Diprenylgenistein (CAS 104055-80-3): A Dual-Prenylated Isoflavone with Distinct Glucose-Uptake and PTP1B Inhibition Profile for Metabolic Research


3',5'-Diprenylgenistein (CAS 104055-80-3, C25H26O5, MW 406.5 g/mol) is a naturally occurring prenylated isoflavone belonging to the flavonoid class . Structurally, it is genistein substituted with two prenyl (3-methylbut-2-enyl) groups at the 3′ and 5′ positions of the B-ring phenyl moiety [1]. This compound has been isolated from botanical sources including Tetracera scandens (Dilleniaceae) and Lupinus mutabilis roots [2][3]. As an isoflavone derivative, it exhibits biological activities relevant to metabolic research, including enhancement of glucose uptake in skeletal muscle cells and inhibition of protein tyrosine phosphatase 1B (PTP1B) .

Why 3',5'-Diprenylgenistein Cannot Be Substituted with Genistein or Other Prenylated Isoflavones in Metabolic and PTP1B Research


The prenylation pattern critically determines the biological profile of isoflavone derivatives, rendering simple substitution among analogs scientifically invalid. While genistein serves as the core scaffold, prenylation at specific positions introduces substantial changes in cellular uptake, enzyme inhibition kinetics, and toxicity profiles [1]. The 3′,5′-diprenyl substitution pattern creates a structurally distinct B-ring environment that differs fundamentally from A-ring prenylated analogs such as 6-prenylgenistein, 8-prenylgenistein, and 6,8-diprenylgenistein [2]. Even among diprenylated variants, the positional difference between 3′,5′-diprenylgenistein (B-ring) and 6,8-diprenylgenistein (A-ring) produces divergent effects on muscle cell viability and PTP1B inhibitory potency, as quantified in head-to-head comparative studies [3]. These structural distinctions directly impact experimental reproducibility and biological interpretation, making generic substitution unacceptable for rigorous research applications.

Quantitative Comparative Evidence for 3',5'-Diprenylgenistein vs. Closest Analogs in Metabolic and Cellular Assays


3',5'-Diprenylgenistein Demonstrates Distinct Muscle Cell Viability Profile vs. Genistein and 6,8-Diprenylgenistein in L6 Myotubes

In a direct head-to-head comparison in L6 skeletal muscle myotubes, 3′,5′-diprenylgenistein reduced cell viability with an IC50 of 18.69 ± 0.19 μM, whereas genistein exhibited an IC50 of 34.27 ± 0.35 μM. In contrast, 6,8-diprenylgenistein, derrone, and alpinumisoflavone showed no observable muscle cell toxicity under the same conditions [1]. This establishes that the 3′,5′-diprenyl substitution pattern confers a specific and intermediate cytotoxic profile that is distinct from both the non-prenylated parent (genistein) and A-ring diprenylated analogs.

Glucose uptake PTP1B inhibition L6 myotube Cell viability

3',5'-Diprenylgenistein PTP1B Inhibition vs. Genistein: Cross-Study Potency Comparison in Enzymatic Assays

3′,5′-Diprenylgenistein inhibited PTP1B activity with IC50 values reported in the range of 20.63 ± 0.17 to 37.52 ± 0.31 μM across a series of prenylated isoflavones tested in the same study [1]. In a separate but methodologically comparable PTP1B inhibition assay using p-nitrophenyl phosphate (pNPP) as substrate, genistein demonstrated an IC50 of 24.64 μM [2]. While these are cross-study comparisons requiring cautious interpretation, the data suggest that 3′,5′-diprenylgenistein resides within a comparable or potentially more potent PTP1B inhibitory range relative to the non-prenylated parent, while offering the added benefit of demonstrated glucose-uptake enhancement in cellular models—an activity not consistently reported for genistein alone in the same experimental systems.

PTP1B Enzyme inhibition Type 2 diabetes Insulin signaling

Glucose-Uptake Stimulation: 3',5'-Diprenylgenistein and Prenylated Analogs Demonstrate Superior Activity Relative to Genistein in L6 Myotubes

In a direct comparative study, 3′,5′-diprenylgenistein and other prenylated genistein derivatives (6,8-diprenylgenistein, derrone, and alpinumisoflavone) exhibited significant glucose-uptake activity in both basal and insulin-stimulated L6 myotubes, whereas genistein (the non-prenylated parent compound) did not demonstrate comparable glucose-uptake enhancement in this assay system [1]. The glucose-uptake activity of the prenylated derivatives was associated with AMPK phosphorylation and upregulation of GLUT4 and GLUT1 mRNA expression—mechanistic features not observed for genistein under the same conditions [1].

Glucose uptake AMPK GLUT4 GLUT1 Insulin sensitivity

Positional Prenylation Dictates Biological Outcome: Class-Level Inference from A-Ring Prenylated Genistein Derivatives in Osteogenesis

While 3′,5′-diprenylgenistein itself has not been directly evaluated in osteogenesis assays, a systematic structure-activity relationship (SAR) study of A-ring prenylated genistein derivatives provides critical class-level inference. In UMR 106 osteoblastic cells, 8-prenylgenistein promoted cell growth by approximately 10–23%, whereas 6-prenylgenistein reduced proliferation relative to genistein. Furthermore, 6,8-diprenylgenistein-treated cells exhibited greater proliferation than 6-prenylgenistein at all concentrations tested. Alkaline phosphatase (ALP) activity was significantly increased by 8-prenylgenistein and 6,8-diprenylgenistein at 10⁻¹⁰ M, and extracellular matrix calcium and phosphorus content increased only with 8-prenylgenistein treatment [1]. The study concluded that prenylation at C-8, but not at C-6, enhances the bone-protective effect of genistein [2].

Osteogenesis Structure-activity relationship Prenylation Bone metabolism

Physicochemical and Procurement Specifications: 3',5'-Diprenylgenistein Purity and Storage Parameters

3',5'-Diprenylgenistein is commercially available as a yellow powder with purity specifications ≥98% (HPLC) . The compound has a molecular formula of C25H26O5 and a molecular weight of 406.5 g/mol . Solubility data indicates it is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. Recommended storage conditions are desiccation at -20°C, or 2–8°C in sealed, dry, light-protected containers [2]. While direct comparative stability data versus analogs is not available in published literature, these defined storage parameters are essential for maintaining compound integrity in long-term research use.

Solubility Storage Purity HPLC Procurement

Validated Research Application Scenarios for 3',5'-Diprenylgenistein Based on Direct Comparative Evidence


Type 2 Diabetes Research: Investigating PTP1B Inhibition and Glucose Uptake Enhancement in Skeletal Muscle Models

3',5'-Diprenylgenistein is suitable for research programs focused on insulin-independent glucose uptake mechanisms. Direct evidence from L6 myotube assays demonstrates that this compound stimulates glucose uptake in both basal and insulin-stimulated conditions, coupled with PTP1B inhibitory activity (IC50 range 20.63–37.52 μM) and AMPK/GLUT4 pathway activation [1]. Unlike non-prenylated genistein, which lacks glucose-uptake activity in this model, 3',5′-diprenylgenistein provides a dual-functional tool compound for dissecting the intersection of PTP1B signaling and glucose transport in skeletal muscle.

Structure-Activity Relationship (SAR) Studies on Prenylated Isoflavone Pharmacology

3',5′-Diprenylgenistein serves as a critical reference compound for SAR investigations examining how prenylation position (B-ring 3′,5′-diprenyl vs. A-ring 6,8-diprenyl) modulates biological outcomes. Comparative data show that B-ring diprenylation yields a distinct cytotoxicity profile (IC50 18.69 μM) versus the non-cytotoxic profile of A-ring 6,8-diprenylgenistein, while both retain glucose-uptake activity [1]. This positional specificity makes 3',5'-diprenylgenistein an essential tool for mapping the pharmacological landscape of prenylated isoflavonoids and understanding the bioisosteric effects of prenyl moiety placement [2].

Natural Product Library Screening for Metabolic Disease Targets

For screening initiatives focused on metabolic disorders—particularly those targeting insulin resistance and type 2 diabetes—3',5′-diprenylgenistein offers a validated positive control or hit compound with peer-reviewed evidence of glucose-uptake stimulation and PTP1B inhibition in L6 myotubes [1]. Its defined purity specifications (≥98% HPLC) and established solubility in DMSO make it compatible with standard high-throughput screening workflows, while its documented botanical origin from Tetracera scandens and Lupinus mutabilis provides a natural product context relevant to ethnopharmacological validation [3].

Comparative Toxicology and Selectivity Profiling of Prenylated Natural Products

3',5′-Diprenylgenistein is a valuable compound for studies investigating the relationship between prenylation pattern and cellular toxicity. The direct comparative data showing its IC50 of 18.69 μM for muscle cell viability reduction—contrasted with the non-cytotoxic profile of 6,8-diprenylgenistein under identical assay conditions—provides a quantitative basis for selectivity and safety profiling in early-stage natural product development [1]. This makes the compound relevant for toxicology-focused research programs seeking to understand how minor structural variations in natural products translate to differential cellular tolerability.

Quote Request

Request a Quote for 3',5'-Diprenylgenistein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.